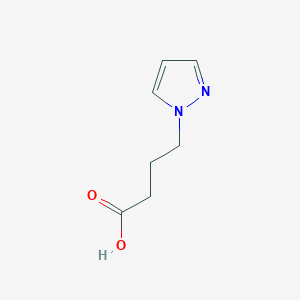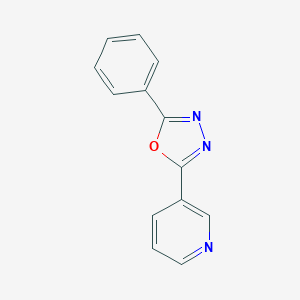
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine
Vue d'ensemble
Description
“3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” is a compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This compound has been used in various fields due to its desirable biological activity .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine”, can be achieved through various methods. One common method is the oxidative cyclization of N-acyl hydrazones . Another method involves the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions .Molecular Structure Analysis
The molecular structure of “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” consists of a five-membered 1,3,4-oxadiazole ring attached to a phenyl group and a pyridine ring . The exact molecular structure can be determined using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .Chemical Reactions Analysis
The chemical reactions involving “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” can be analyzed using various spectroscopic techniques. For example, 1H NMR can provide information about the hydrogen atoms in the molecule, while 13C NMR can provide information about the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” can be determined using various techniques. For example, its molecular weight can be determined using LC–MS . Other properties such as melting point, boiling point, and density can also be determined .Applications De Recherche Scientifique
Electron-Transporting and Exciton-Blocking Material
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine and its derivatives are notable for their application as electron-transporting and exciton-blocking materials in the field of organic light-emitting diodes (OLEDs). Studies have demonstrated that these compounds show high electron mobilities and are effective in reducing driving voltages and enhancing efficiency in blue, green, and red phosphorescent OLEDs. The material exhibited promising external quantum efficiencies and current and power efficiencies, signifying its potential in developing advanced OLED technologies (Shih et al., 2015).
Material Synthesis and Characterization
Study of Polymorphism
The polymorphic nature of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine and related compounds has been a point of interest due to their potential in pharmaceutical and material science applications. Understanding the intermolecular interactions and crystal packing in these polymorphic structures can provide valuable information for drug design and material synthesis (Shishkina et al., 2019).
Potential Anti-cancer Properties
Certain derivatives of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine have been investigated for their potential anticancer properties. The synthesis of these derivatives and their evaluation against cancer cell lines have shown moderate cytotoxicity, indicating the potential of these compounds in the development of new anticancer drugs (Redda & Gangapuram, 2007).
In Coordination Chemistry
The compound and its derivatives have been used in coordination chemistry, forming complexes with various metals. These complexes exhibit unique structural properties and have potential applications in materials science and catalysis (Hou et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-5-pyridin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-5-10(6-3-1)12-15-16-13(17-12)11-7-4-8-14-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFKLZJZRSRZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353420 | |
| Record name | 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole | |
CAS RN |
21398-08-3 | |
| Record name | 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)
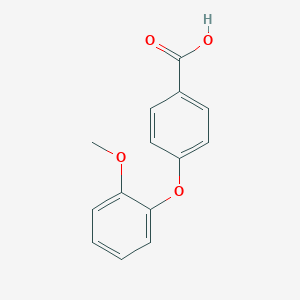

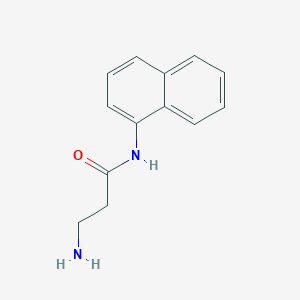
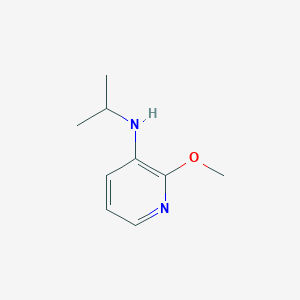
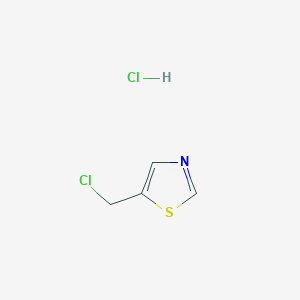

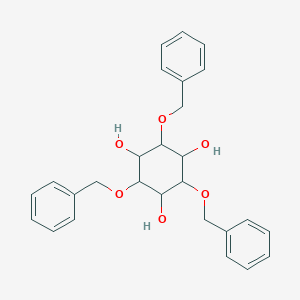
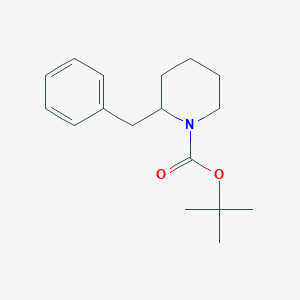
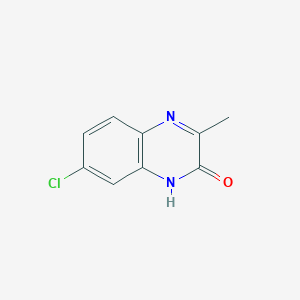


![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)
